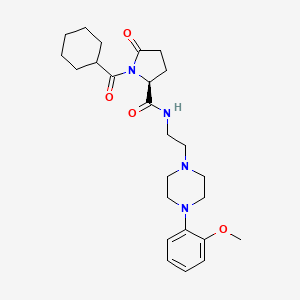
(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyclohexanecarbonyl group, a methoxyphenyl group, and a piperazine ring. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexanecarbonyl Group: This step involves the acylation of the pyrrolidine ring with cyclohexanecarbonyl chloride under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophile.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Mg3Sb2 and CaMg2Sb2
Uniqueness
(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H36N4O4 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2S)-1-(cyclohexanecarbonyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H36N4O4/c1-33-22-10-6-5-9-20(22)28-17-15-27(16-18-28)14-13-26-24(31)21-11-12-23(30)29(21)25(32)19-7-3-2-4-8-19/h5-6,9-10,19,21H,2-4,7-8,11-18H2,1H3,(H,26,31)/t21-/m0/s1 |
InChI Key |
QYNVUDIJSLZKIN-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)[C@@H]3CCC(=O)N3C(=O)C4CCCCC4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CCC(=O)N3C(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


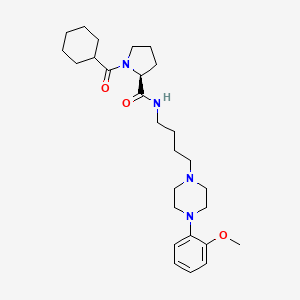
![2-(6-Chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791455.png)
![6-(6-Chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791465.png)
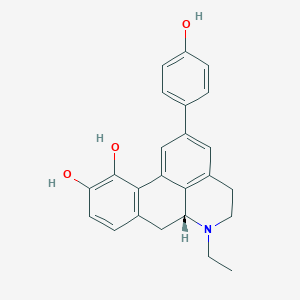
![2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B10791480.png)
![3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B10791481.png)
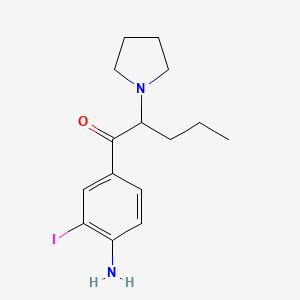
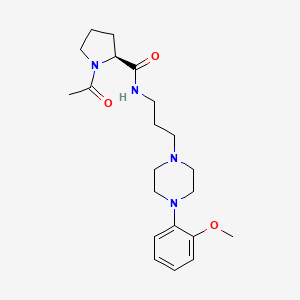
![N-[(3S)-1-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B10791499.png)
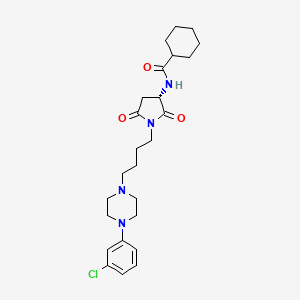
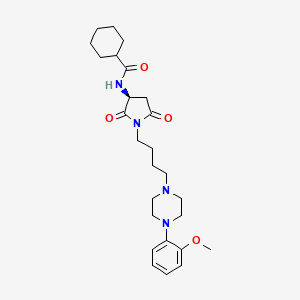

![2-(bicyclo[2.2.1]heptan-2-yl)-N-((S)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide](/img/structure/B10791510.png)

